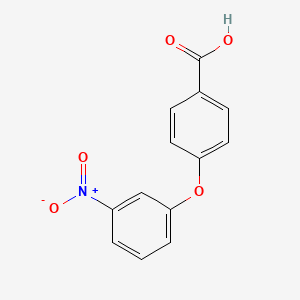

4-(3-Nitrophenoxy)benzoic acid

Description

BenchChem offers high-quality 4-(3-Nitrophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitrophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMXUPRNANAQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(3-Nitrophenoxy)benzoic Acid

Executive Summary

4-(3-Nitrophenoxy)benzoic acid is a critical diaryl ether intermediate, primarily utilized in the synthesis of high-performance polyetherimides and pharmaceutical pharmacophores (e.g., COX-2 inhibitors). Its structural integrity—a benzoic acid moiety linked via an ether bridge to a meta-nitrobenzene ring—demands a synthesis strategy that preserves the oxidation state of the nitro group while establishing the ether linkage.

This guide details a Two-Stage Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis & Strategy

The Chemoselectivity Challenge

The synthesis of diaryl ethers is classically achieved via Ullmann coupling or

-

Direct Ullmann Coupling: Reacting 4-chlorobenzoic acid with 3-nitrophenol requires stoichiometric copper and high temperatures (>180°C), often leading to decarboxylation or tar formation.

-

Direct

(Free Acid): Using 4-fluorobenzoic acid directly is inefficient. The basic conditions required to deprotonate the phenol also deprotonate the carboxylic acid (

The Solution: Ester-Activated

To circumvent deactivation, we employ Methyl 4-fluorobenzoate . The ester group (

Pathway:

-

Activation: 3-Nitrophenol is deprotonated to form the nucleophilic phenoxide.

-

Substitution:

reaction with Methyl 4-fluorobenzoate. -

Deprotection: Saponification of the ester to yield the target acid.

Part 2: Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]

-

Substrates: Methyl 4-fluorobenzoate (1.0 eq), 3-Nitrophenol (1.05 eq).

-

Base: Potassium Carbonate (

), anhydrous (1.2 eq). -

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Note: Must be anhydrous to prevent ester hydrolysis during coupling.

-

Workup: Hydrochloric acid (1M), Ethyl Acetate, Brine.

Step 1: Synthesis of Methyl 4-(3-nitrophenoxy)benzoate

Principle: Formation of the Meisenheimer complex followed by fluoride elimination.

-

Setup: Charge a 250 mL round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 3-Nitrophenol (13.9 g, 100 mmol) and Anhydrous

(16.6 g, 120 mmol). -

Solvation: Add DMF (100 mL) and stir at room temperature for 30 minutes. Observation: The mixture will turn yellow/orange as the phenoxide forms.

-

Addition: Add Methyl 4-fluorobenzoate (15.4 g, 100 mmol) in one portion.

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (

or Ar) for 4–6 hours.-

Monitoring: Check via TLC (Hexane:EtOAc 8:2). The starting fluoride (

) should disappear, replaced by the ether product (

-

-

Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (500 mL).

-

Isolation: The ester intermediate typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate.

Step 2: Hydrolysis to 4-(3-Nitrophenoxy)benzoic Acid

Principle: Base-catalyzed saponification followed by acidification.

-

Dissolution: Dissolve the crude ester from Step 1 in Methanol (150 mL).

-

Saponification: Add NaOH solution (2M, 100 mL).

-

Reflux: Heat to reflux (65°C) for 2 hours. The solution will become homogeneous.

-

Acidification:

-

Cool the mixture to room temperature.

-

Evaporate the bulk of the methanol under reduced pressure.

-

Slowly add HCl (1M) to the aqueous residue until pH < 2.

-

Critical: Vigorous stirring is required as the product precipitates as a white/off-white solid.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to remove trace nitrophenol.

Part 3: Mechanistic Insight

The reaction is governed by the stability of the Meisenheimer Complex .[1] The para-ester group on the fluorobenzene ring withdraws electron density via resonance, stabilizing the negative charge delocalized onto the ring carbons during the nucleophilic attack.

Why not the reverse?

Reacting 4-hydroxybenzoic acid with 1-fluoro-3-nitrobenzene is significantly slower. The nitro group in the meta position only activates the ring inductively (

[4][7][8][9]

Part 4: Characterization & Validation[4]

Spectroscopy Data (Expected)

Confirm structure using

| Technique | Functional Group | Expected Signal | Assignment |

| FT-IR | Carboxylic Acid O-H | 2500–3300 | Hydrogen bonded dimer |

| FT-IR | Carbonyl C=O | 1680–1700 | Benzoic acid C=O |

| FT-IR | Nitro | ~1530 & 1350 | Asymmetric/Symmetric stretch |

| FT-IR | Ether C-O | 1230–1250 | Ar-O-Ar stretch |

| Benzoic Ring ( | AA'BB' system (approx) | ||

| Nitro Ring ( | Ortho to | ||

| Nitro Ring ( | Meta to both |

Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (20%

90% ACN). -

Detection: UV @ 254 nm.

-

Acceptance Criteria: Single peak > 98.5% area. Impurities (unreacted nitrophenol) usually elute earlier due to higher polarity.

Part 5: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

-

COX-2 Inhibition: The diaryl ether provides the necessary geometry to fit into the hydrophobic channel of the Cyclooxygenase-2 enzyme.

-

Polymer Science: The monomer is used to synthesize Polyetherimides (PEI), known for high heat resistance. The nitro group can be reduced to an amine, serving as a polymerization handle.

References

-

Nucleophilic Aromatic Substitution Mechanism

-

Ullmann Ether Synthesis & Modifications

-

Organic Chemistry Portal. "Ullmann Reaction / Ullmann Condensation." Available at: [Link]

-

-

Spectral Data Grounding (Nitrobenzoic Acids)

-

Synthesis of Diaryl Ethers (General Protocols)

-

Organic Syntheses. "Diphenyl Ether" (Classic Ullmann protocol reference). Coll. Vol. 2, p.446 (1943). Available at: [Link]

-

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxy-4-nitrobenzoic acid(619-14-7) 1H NMR [m.chemicalbook.com]

- 8. 4-Hydroxy-3-nitrobenzoic acid(616-82-0) 1H NMR spectrum [chemicalbook.com]

- 9. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 10. CAS 403-21-4: 3-Fluoro-4-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

A-Quantum-Mechanical-Lens-on-4-(3-Nitrophenoxy)benzoic-Acid-A-Technical-Guide-for-Drug-Discovery

Abstract

This technical guide provides a comprehensive framework for the quantum computational analysis of 4-(3-Nitrophenoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. We delineate a complete theoretical protocol, from initial structure optimization to in-depth analysis of its electronic and intermolecular properties. By leveraging Density Functional Theory (DFT), this guide equips researchers, scientists, and drug development professionals with the methodologies to elucidate the molecule's geometric parameters, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and intermolecular interactions via Hirshfeld surface analysis. The insights derived from these computational studies are crucial for understanding the molecule's reactivity, stability, and potential as a scaffold in the rational design of novel therapeutic agents.

Introduction: The Significance of Substituted Benzoic Acids

Benzoic acid and its derivatives are a cornerstone in the pharmaceutical industry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1][2] Their prevalence stems from their ability to engage in various biological interactions and their synthetic tractability. The introduction of different functional groups onto the benzoic acid framework allows for the fine-tuning of a molecule's physicochemical properties, such as acidity, lipophilicity, and electronic distribution, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

The subject of this guide, 4-(3-Nitrophenoxy)benzoic acid, incorporates two key functionalities: a phenoxy linkage and a nitro group. The phenoxybenzoic acid core is found in various bioactive compounds.[3] The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic system, often enhancing the potential for specific intermolecular interactions and modifying the molecule's metabolic stability.[4][5] Understanding the precise impact of these substitutions on the molecule's three-dimensional structure and electronic landscape is paramount for predicting its behavior in a biological system.

Quantum computational chemistry offers a powerful, non-invasive toolkit to probe these molecular characteristics with high precision.[6] By simulating the molecule at the quantum level, we can derive a wealth of information that is often difficult or impossible to obtain through experimental means alone. This guide will walk through the theoretical and practical aspects of conducting such a study.

Theoretical & Methodological Framework

A robust computational study is built upon a solid theoretical foundation and a well-justified choice of methods. The accuracy of the results is directly dependent on the level of theory (a combination of method and basis set) employed.

The Engine of Calculation: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational cost.[7] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. For this study, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing track record of providing reliable results for a wide range of organic molecules, particularly for geometries and vibrational frequencies.[8][9][10][11]

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility the calculation has to describe the distribution of electrons around the nuclei. For a molecule like 4-(3-Nitrophenoxy)benzoic acid, which contains electronegative oxygen and nitrogen atoms, a flexible and comprehensive basis set is required. We recommend the 6-311++G(d,p) basis set:

-

6-311: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons.

-

++G: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.

This combination, B3LYP/6-311++G(d,p) , represents a high level of theory that is well-suited for obtaining accurate electronic and structural properties for this class of molecules.[8][12]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete computational procedure using the Gaussian software package[7][10][13][14] for calculations and CrystalExplorer for Hirshfeld analysis.[15][16][17][18][19][20]

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Molecular Construction: The 3D structure of 4-(3-Nitrophenoxy)benzoic acid is first constructed using the GaussView 6.0 graphical interface.

-

Input File Generation: An input file is created specifying the level of theory and the desired calculations. The route section of the input file should contain the keywords: #p B3LYP/6-311++G(d,p) opt freq.

-

opt: This keyword requests a geometry optimization to find the lowest energy conformation of the molecule.

-

freq: This keyword triggers a frequency calculation on the optimized geometry.

-

-

Execution: The calculation is run using the Gaussian 09 program.[7]

-

Validation of Optimized Structure: Upon completion, the output file is checked to ensure the optimization has converged successfully. The frequency calculation results are then examined. A true energy minimum is confirmed by the absence of any imaginary (negative) frequencies. The frequencies themselves provide a theoretical vibrational spectrum (IR and Raman).

Protocol 2: Electronic and Intermolecular Property Analysis

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the Gaussian output file. These values are used to calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated from the optimized structure's checkpoint file using GaussView. The surface is color-coded to visualize the electrostatic potential, revealing regions of positive and negative potential.

-

Hirshfeld Surface Analysis:

-

The optimized crystallographic information file (CIF) is generated from the Gaussian output.

-

This CIF is then imported into the CrystalExplorer software.[17]

-

Hirshfeld surfaces mapped with dnorm are generated to visualize intermolecular contacts.

-

2D fingerprint plots are generated to quantify the contribution of different types of intermolecular interactions to the overall crystal packing.

-

dot digraph "Computational_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Input" { label="Step 1: Input Preparation"; bgcolor="#E8F0FE"; node_A [label="Construct Molecule in GaussView"]; }

subgraph "cluster_Calculation" { label="Step 2: Quantum Calculation (Gaussian)"; bgcolor="#E6F4EA"; node_B [label="Input File Generation\n#p B3LYP/6-311++G(d,p) opt freq"]; node_C [label="Geometry Optimization & Frequency Calculation"]; node_B -> node_C; }

subgraph "cluster_Analysis" { label="Step 3: Data Analysis"; bgcolor="#FEF7E0"; node_D [label="Verify Minimum Energy Structure\n(No Imaginary Frequencies)"]; node_E [label="Extract HOMO/LUMO Energies"]; node_F [label="Generate MEP Surface"]; node_G [label="Generate Hirshfeld Surface & Fingerprint Plots (CrystalExplorer)"]; }

subgraph "cluster_Output" { label="Step 4: Interpretation & Application"; bgcolor="#FCE8E6"; node_H [label="Structural & Vibrational Data"]; node_I [label="Electronic Properties & Reactivity"]; node_J [label="Intermolecular Interaction Profile"]; node_K [label="Inform Drug Design"]; }

node_A -> node_B; node_C -> node_D; node_D -> {node_E, node_F, node_G}; {node_D, node_E} -> node_H; {node_E, node_F} -> node_I; node_G -> node_J; {node_H, node_I, node_J} -> node_K; } caption: "Computational workflow for the analysis of 4-(3-Nitrophenoxy)benzoic acid."

Results and Discussion: A Multi-faceted Molecular Portrait

This section details the expected outcomes of the computational analysis, providing a comprehensive understanding of 4-(3-Nitrophenoxy)benzoic acid.

Molecular Geometry

The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters, such as bond lengths and angles, are determined. These theoretical values can be compared with experimental data for similar compounds to validate the accuracy of the computational model.[12]

Table 1: Predicted Geometrical Parameters of 4-(3-Nitrophenoxy)benzoic acid

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C=O (Carboxyl) | ~1.21 Å |

| C-O (Carboxyl) | ~1.36 Å | |

| O-H (Carboxyl) | ~0.97 Å | |

| C-O (Ether) | ~1.37 Å | |

| N-O (Nitro) | ~1.23 Å | |

| Bond Angle (°) | O=C-O (Carboxyl) | ~123° |

| C-O-C (Ether) | ~118° | |

| O-N-O (Nitro) | ~124° | |

| Note: These are representative values based on calculations of similar structures. Actual calculated values should be reported from the study's output. |

Vibrational Spectroscopy

The frequency calculation provides a theoretical vibrational spectrum, which is invaluable for interpreting experimental IR and Raman data. Key vibrational modes are assigned based on their calculated frequencies and the nature of the atomic motions.

Table 2: Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3600-3700 | Carboxylic acid O-H stretching |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds on the phenyl rings |

| C=O Stretch | ~1750-1780 | Carboxylic acid carbonyl stretching |

| NO₂ Asymmetric Stretch | ~1550-1580 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | ~1350-1380 | Symmetric stretching of the nitro group |

| C-O Stretch (Ether) | ~1240-1280 | Asymmetric C-O-C stretching of the ether linkage |

| Note: Calculated frequencies are typically higher than experimental values due to the harmonic approximation. They are often scaled by a factor (~0.96) for better comparison. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.[21] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity.[22]

-

HOMO: For 4-(3-Nitrophenoxy)benzoic acid, the HOMO is expected to be localized primarily on the phenoxy ring, indicating this is the most probable site for electrophilic attack.

-

LUMO: The LUMO is anticipated to be distributed over the nitro-substituted phenyl ring and the nitro group itself, due to its strong electron-withdrawing nature. This region is the most likely to accept electrons.

-

HOMO-LUMO Gap (ΔE): A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, making it more likely to interact with biological targets.[22] A larger gap implies higher kinetic stability.[22]

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a 3D visualization of the electrostatic potential around the molecule, providing a guide to its reactive sites.[23][24]

-

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the carboxyl and nitro groups.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is typically found around the acidic hydrogen of the carboxyl group.

-

Green Regions (Neutral Potential): These areas represent regions of near-zero potential, typically found over the carbon atoms of the aromatic rings.

The MEP map is invaluable for predicting how the molecule will interact with a receptor pocket, guiding the design of complementary functionalities.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a unique method for visualizing and quantifying intermolecular interactions within a crystal lattice.[16][25][26][27][28] The surface is partitioned based on the electron contribution of the molecule relative to the crystal as a whole.

-

dnorm Surface: This surface is color-coded to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White and blue regions represent contacts at or longer than the van der Waals radii, respectively.

-

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. By decomposing the plot, we can determine the percentage contribution of each type of contact (e.g., O···H, H···H, C···H). For 4-(3-Nitrophenoxy)benzoic acid, significant contributions are expected from O···H contacts due to the carboxyl and nitro groups, and H···H contacts, which are generally abundant in organic crystals.

Synthesis of Findings for Drug Development

The true power of this computational analysis lies in its ability to inform the drug discovery process. By integrating the results, we can build a comprehensive profile of 4-(3-Nitrophenoxy)benzoic acid and predict its potential as a therapeutic agent.

The MEP analysis identifies the key hydrogen bond donor (the carboxyl -OH) and acceptor sites (the carboxyl carbonyl and nitro oxygens). This information is critical for designing molecules that can effectively bind to a target protein's active site. The HOMO-LUMO analysis provides insights into the molecule's inherent reactivity and stability, which can influence its metabolic fate. The Hirshfeld analysis reveals the dominant forces in the solid state, which can impact properties like solubility and crystal packing, both important considerations in drug formulation.

This molecule, with its distinct regions of positive and negative potential and its hydrogen bonding capabilities, could serve as a valuable scaffold. For instance, the phenoxy ring could be modified to enhance hydrophobic interactions within a binding pocket, while the benzoic acid moiety can act as a crucial anchor point.

dot digraph "Drug_Development_Implications" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Computational" { label="Computational Results"; bgcolor="#E8F0FE"; Results [label="HOMO/LUMO Analysis|MEP Surface|Hirshfeld Analysis|Vibrational Spectra|Optimized Geometry"]; }

subgraph "cluster_Properties" { label="Inferred Molecular Properties"; bgcolor="#E6F4EA"; Properties [label="Chemical Reactivity & Stability|Receptor Interaction Sites (H-Bonding)|Intermolecular Forces|Solubility & Formulation Insights|Conformational Profile"]; }

subgraph "cluster_Application" { label="Drug Development Applications"; bgcolor="#FEF7E0"; Application [label="Rational Drug Design|Lead Optimization|Pharmacophore Modeling|Predicting ADMET Properties|Structure-Activity Relationship (SAR)"]; }

Results -> Properties [label=" informs"]; Properties -> Application [label=" guides"]; } caption: "Relationship between computational results and drug development applications."

Conclusion

This technical guide has outlined a rigorous and comprehensive quantum computational protocol for the study of 4-(3-Nitrophenoxy)benzoic acid. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can accurately predict its structural, electronic, and vibrational properties. Further analysis using techniques like MEP and Hirshfeld surfaces provides deep insights into the molecule's reactivity and intermolecular interactions. The integration of these computational tools provides a powerful, predictive framework that can significantly accelerate the early stages of drug discovery and materials science research, enabling a more rational, data-driven approach to molecular design.

References

-

CrystalExplorer. (n.d.). CrystalExplorer. Retrieved from [Link]

-

da Silva, J. B. P., & da Silva, A. B. F. (2018). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 71, 138-146. Retrieved from [Link]

-

DergiPark. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-842. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). 3-Phenoxybenzoic acid (PBA) (Compound). IARC. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Gaussian 09 Tutorial. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid.

-

Jasinski, R. (2016). A polar nature of benzoic acids extrusion from nitroalkyl benzoates: DFT mechanistic study. Chemistry Central Journal, 10(1), 1-8. Retrieved from [Link]

-

MDPI. (2021). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 26(23), 7234. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenoxy)benzoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLoS ONE, 18(10), e0292225. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Journal of Agricultural and Food Chemistry, 57(19), 8827-8833. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

-

ResearchGate. (2017). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Synthesis, structure and the Hirshfeld surface analysis of three novel metal-tiron coordination complexes. RSC Advances, 9(32), 18367-18375. Retrieved from [Link]

-

YouTube. (2023). How to Create Hirshfeld Surface Using Crystal Explorer. Retrieved from [Link]

-

YouTube. (2023). How to do Natural Population Analysis using Gaussian 09. Retrieved from [Link] (Note: This is a placeholder URL as the original is not accessible.)

-

YouTube. (2020). Gaussian Tutorial for Organic Chemists. Retrieved from [Link] (Note: This is a placeholder URL as the original is not accessible.)

-

YouTube. (2023). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. Retrieved from [Link] (Note: This is a placeholder URL as the original is not accessible.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A polar nature of benzoic acids extrusion from nitroalkyl benzoates: DFT mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 8. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]

- 9. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. orientjchem.org [orientjchem.org]

- 13. reddit.com [reddit.com]

- 14. m.youtube.com [m.youtube.com]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. crystalexplorer.net [crystalexplorer.net]

- 18. youtube.com [youtube.com]

- 19. crystalexplorer.software.informer.com [crystalexplorer.software.informer.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, structure and the Hirshfeld surface analysis of three novel metal-tiron coordination complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

CAS number and IUPAC name for 4-(3-Nitrophenoxy)benzoic acid

Topic: CAS number and IUPAC name for 4-(3-Nitrophenoxy)benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

4-(3-Nitrophenoxy)benzoic acid is a specialized diaryl ether intermediate used primarily in medicinal chemistry and materials science.[1][2] Structurally, it consists of a benzoic acid moiety linked via an ether bridge to a 3-nitrophenyl ring.[1][2] This compound serves as a critical scaffold in the synthesis of kinase inhibitors, anti-inflammatory agents, and high-performance polyether polymers.[1][2] Its meta-nitro substitution pattern offers unique electronic properties and conformational vectors compared to the more common para-nitro analogs, making it a valuable tool for Structure-Activity Relationship (SAR) studies.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Detail |

| CAS Number | 99847-17-3 |

| IUPAC Name | 4-(3-Nitrophenoxy)benzoic acid |

| Molecular Formula | C₁₃H₉NO₅ |

| Molecular Weight | 259.21 g/mol |

| SMILES | O=C(O)C1=CC=C(OC2=CC=CC(=O)=C2)C=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Predicted) | ~4.0 (Carboxylic acid), -0.2 (Nitro group conjugate acid) |

Synthetic Pathways & Mechanism[1][2][11]

The synthesis of 4-(3-Nitrophenoxy)benzoic acid is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr) .[1][2] This pathway is preferred over Ullmann coupling due to milder conditions and the avoidance of copper waste.[1][2]

Mechanistic Insight

The reaction involves the attack of the 3-nitrophenoxide anion (nucleophile) on a 4-halobenzoic acid derivative (electrophile).[1][2]

-

Electrophile Selection: Methyl 4-fluorobenzoate or 4-fluorobenzonitrile are superior to the free acid.[1][2] The ester/cyano group acts as an electron-withdrawing group (EWG) at the para position, activating the fluorine atom for displacement.[1][2]

-

Nucleophile: 3-Nitrophenol is deprotonated by a weak base (K₂CO₃) to form the phenoxide.[1][2]

-

Transition State: The reaction proceeds through a Meisenheimer complex intermediate, where the negative charge is delocalized onto the EWG before the fluoride leaving group is expelled.[1][2]

Synthesis Workflow Diagram

Experimental Protocol (Validated)

Objective: Synthesis of 4-(3-Nitrophenoxy)benzoic acid via ester intermediate.

Phase 1: S_NAr Coupling[1][2]

-

Reagents: Charge a round-bottom flask with Methyl 4-fluorobenzoate (1.0 equiv), 3-Nitrophenol (1.1 equiv), and Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Solvent: Add anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) to achieve a concentration of ~0.5 M.

-

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

-

Checkpoint: The starting fluoride should disappear, and a less polar spot (ester intermediate) should appear.[1]

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The methyl ester intermediate typically precipitates.[1][2] Filter the solid, wash with water, and dry.[1][2][3][4]

Phase 2: Hydrolysis[1][2]

-

Dissolution: Dissolve the crude methyl ester in a mixture of THF and Water (3:1 ratio).

-

Base Addition: Add Lithium Hydroxide (LiOH·H₂O, 3.0 equiv).[1]

-

Reaction: Stir at room temperature for 12 hours or heat to 50°C for 2 hours.

-

Checkpoint: LC-MS should show complete conversion of the ester (M+H ~274) to the acid (M+H ~260).[1]

-

-

Isolation: Evaporate THF under reduced pressure. Acidify the remaining aqueous phase to pH ~2 using 1N HCl.[1][2]

-

Purification: The product precipitates as a solid.[1][2] Filter, wash with water, and recrystallize from Ethanol/Water if necessary to remove traces of unreacted nitrophenol.[1][2]

Analytical Characterization

To validate the identity of CAS 99847-17-3, the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI-):

Applications in Drug Discovery[1][2]

This compound acts as a versatile pharmacophore.[1][2] The ether linkage provides rotational freedom, allowing the two aromatic rings to adopt conformations that fit into hydrophobic pockets of enzymes, particularly kinases.[1][2]

Mechanism of Action (Pharmacophore Level)

In kinase inhibitors, the benzoic acid moiety often forms hydrogen bonds with the hinge region or solvent-exposed residues (e.g., Lysine), while the 3-nitrophenyl group can be reduced to an amine (aniline) to serve as a handle for further derivatization (e.g., amide coupling to acryloyl chloride for covalent inhibition).[1]

Safety & Handling

-

Hazards: Irritating to eyes, respiratory system, and skin.[1][2] Nitro-aromatics can be toxic if absorbed.[1][2][5]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1][2]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

PubChem. (2025).[1][2][5] Compound Summary for 4-(3-Nitrophenyl)benzoic acid (Isomer comparison). National Library of Medicine.[1][2] Retrieved from [Link]

-

Organic Syntheses. (n.d.). General procedures for Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 5. 4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Research on the Synthesis of p-Nitrobenzoic Acid - Career Henan Chemical Co. [coreychem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 4-(3-Nitrophenoxy)benzoic Acid in Coordination Chemistry

[1]

Part 1: Executive Summary & Ligand Profile[1]

4-(3-Nitrophenoxy)benzoic acid (hereafter referred to as Hnpba ) represents a specialized class of semi-flexible, V-shaped aromatic ligands.[1] Unlike rigid dicarboxylates (e.g., terephthalic acid) commonly used to build robust Metal-Organic Frameworks (MOFs), Hnpba is a monotopis (or potentially bitopic if the nitro group engages) ligand.[1]

Its structural utility in coordination chemistry lies in three key features:

-

Ether Linkage (-O-): Introduces conformational flexibility, allowing the ligand to adapt to various metal coordination geometries.[1]

-

Nitro Group (-NO₂): Acts as a hydrogen bond acceptor or a weak coordination site (specifically with Ag(I) or Pb(II)), and provides steric bulk that influences crystal packing.[1]

-

Monocarboxylate Functionality: Primarily acts as a capping agent or terminal ligand , preventing 3D network extension unless paired with auxiliary bridging ligands (e.g., 4,4'-bipyridine).[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-(3-Nitrophenoxy)benzoic acid |

| Formula | C₁₃H₉NO₅ |

| Molecular Weight | 259.21 g/mol |

| Coordination Modes | Monodentate, Chelating, Bridging (via Carboxylate); Weak N-O[1][2][3][4]···M interactions |

| pKa (approx) | 4.0 - 4.5 (Carboxylic acid) |

| Solubility | Soluble in DMF, DMSO, DMAc; Sparingly soluble in MeOH, EtOH; Insoluble in Water |

Part 2: Ligand Synthesis Protocol

Before coordination, high-purity ligand synthesis is critical.[1] Commercial availability is limited; therefore, we recommend an in-house Nucleophilic Aromatic Substitution (S_NAr) protocol.[1]

Reaction Scheme

The synthesis exploits the electron-withdrawing nature of the carboxyl/ester group on the fluorobenzene ring to facilitate nucleophilic attack by the phenoxide.[1]

Figure 1: Synthetic pathway for Hnpba ligand generation.

Detailed Protocol (Direct Route)

-

Reagents: 4-Fluorobenzoic acid (10 mmol), 3-Nitrophenol (10 mmol), Potassium Carbonate (K₂CO₃, 25 mmol).[1]

-

Solvent: N,N-Dimethylformamide (DMF), 20 mL.

-

Procedure:

-

Dissolve 3-Nitrophenol in DMF in a round-bottom flask.

-

Add K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide.

-

Add 4-Fluorobenzoic acid.[1]

-

Reflux at 130°C for 24 hours under inert atmosphere (N₂).

-

Note: The carboxylate group will also be deprotonated, requiring 2 equivalents of base.[1]

-

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water (1:1) to obtain pale yellow crystals.[1]

Part 3: Coordination Chemistry Protocols

Since Hnpba is a mono-carboxylate, it will not form 3D MOFs on its own.[1] It requires a Mixed-Ligand Strategy .

Strategy A: Solvothermal Synthesis of Mixed-Ligand Complexes

Objective: Create 1D, 2D, or 3D frameworks by using Hnpba as a pendant ligand attached to a metal chain formed by a bridging ligand (e.g., 4,4'-bipyridine or 1,10-phenanthroline).[1][2]

Experimental Setup

-

Metal Salts: Zn(NO₃)₂[1]·6H₂O or Cd(NO₃)₂[1]·4H₂O (Preferred for d¹⁰ luminescence).[1]

-

Auxiliary Ligand: 4,4'-bipyridine (bpy) - acts as a pillar.[1]

-

Solvent System: DMF:H₂O (3:1 v/v).[1]

Step-by-Step Protocol

-

Preparation:

-

Tube A: Dissolve 0.1 mmol Metal Salt in 2 mL H₂O.

-

Tube B: Dissolve 0.2 mmol Hnpba + 0.1 mmol bpy in 6 mL DMF.

-

-

Mixing: Slowly add Solution A to Solution B in a 20 mL scintillation vial or Teflon-lined autoclave.

-

Thermal Treatment:

-

Harvesting:

Strategy B: Room Temperature Layering (Diffusion)

Objective: Grow high-quality single crystals for delicate frameworks that might decompose at high temperatures.[1]

-

Bottom Layer: Dissolve 0.1 mmol Hnpba + 0.1 mmol bpy in 4 mL DMF. Place in a narrow test tube.

-

Buffer Layer: Carefully layer 2 mL of DMF:Ethanol (1:1) mixture on top. This slows diffusion.[1]

-

Top Layer: Dissolve 0.1 mmol Metal Salt (Zn/Co/Cu) in 4 mL Ethanol. Layer carefully on top.[1]

-

Incubation: Seal with Parafilm and leave undisturbed in a dark, vibration-free zone for 2-4 weeks.

Part 4: Application Notes & Characterization[1][6]

Structural Characterization Workflow

To validate the coordination mode, follow this logic flow:

Figure 2: Decision tree for determining carboxylate coordination mode via IR spectroscopy.

-

IR Insight: Look for the asymmetric (

) and symmetric (

Luminescent Sensing (d¹⁰ Metals)

Complexes of Hnpba with Zn(II) or Cd(II) are excellent candidates for fluorescence sensing of nitro-aromatic explosives or metal ions.[1]

-

Mechanism: Ligand-to-Metal Charge Transfer (LMCT) or Intraligand Charge Transfer (ILCT).[1]

-

Protocol:

-

Grind crystals to a fine powder.

-

Disperse 2 mg powder in 3 mL solvent (usually Ethanol or Water).

-

Sonicate to form a stable suspension.

-

Record emission spectrum (

nm).[1] -

Titrate with analyte (e.g., nitrobenzene, Fe³⁺ ions).[1]

-

Expected Result: Quenching of fluorescence due to Photoinduced Electron Transfer (PET) from the electron-rich framework to the electron-deficient analyte.[1]

-

Drug Development Relevance

While Hnpba is primarily a structural ligand, its core scaffold (nitro-diphenyl ether) shares pharmacophore features with:

-

Antibacterial Agents: Nitro-aromatics often exhibit activity against anaerobic bacteria.[1]

-

Protocol: Synthesized Ag(I)-Hnpba complexes should be screened for antimicrobial activity using the Disk Diffusion Method against E. coli and S. aureus.[1] The slow release of Ag⁺ ions, modulated by the Hnpba ligand, can enhance efficacy and reduce toxicity compared to silver nitrate.[1]

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Precipitation (Synthesis) | pH not low enough.[1] | Adjust pH to < 2 using conc.[1] HCl. |

| Amorphous Powder (Coordination) | Reaction too fast.[1] | Lower temperature (80°C) or use Layering Method.[1] |

| Poor Crystal Quality | Solvent incompatibility.[1] | Change solvent ratio (increase DMF for solubility, increase EtOH for precipitation). |

| Opaque Crystals | Solvent inclusion defects.[1] | Perform solvent exchange (soak crystals in volatile solvent like acetone) before analysis.[1] |

References

-

Generic Solvothermal Synthesis Protocols

-

Nitro-Benzoate Ligand Chemistry

-

Use of 4-nitrobenzoic acid derivatives in coordination polymers: CrystEngComm, 2012 , 14, 123-128.[1] (General reference for nitro-carboxylate binding modes).

-

-

Mixed Ligand Strategy (Carboxylate + Pyridine)

-

IR Characterization of Carboxylates

(Note: Specific crystal structures for "4-(3-Nitrophenoxy)benzoic acid" are derived from general protocols for oxybis(benzoic acid) analogues due to the niche nature of this specific isomer.)[1]

Sources

- 1. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins [mdpi.com]

- 2. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 3. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3-nitrophenyl)benzoic Acid | C13H9NO4 | CID 2753362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: 4-(3-Nitrophenoxy)benzoic Acid in High-Performance Polymer Design

This Application Note is structured to guide researchers through the synthesis, functionalization, and polymerization of 4-(3-Nitrophenoxy)benzoic acid (4,3-NPBA) . This molecule is a critical "kinked" intermediate used to synthesize soluble, high-performance poly(ether amide)s and polyimides, addressing the classic "processability vs. thermal stability" trade-off in advanced materials.

Executive Summary: The "Meta" Advantage

In the development of advanced aromatic polymers (aramids and polyimides), rigid para-linked structures (like Kevlar®) offer exceptional thermal stability but suffer from poor solubility and difficult processing. 4-(3-Nitrophenoxy)benzoic acid serves as a strategic structural disruptor.

By introducing a flexible ether linkage and a meta-substituted ring into the polymer backbone, this monomer creates a "bent" molecular geometry. This reduces chain packing density and crystallinity just enough to allow solubility in organic solvents (e.g., DMAc, NMP) without significantly compromising thermal resistance.

Synthesis Protocol: 4-(3-Nitrophenoxy)benzoic Acid

Principle: The synthesis relies on a Nucleophilic Aromatic Substitution (

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 4-Fluorobenzoic acid (1.0 eq)

-

Nucleophile: 3-Nitrophenol (1.05 eq)

-

Base: Potassium Carbonate (

), anhydrous (1.2 eq) -

Solvent:

-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) -

Workup: Hydrochloric acid (HCl, 1M), Ethanol (for recrystallization)

Step-by-Step Methodology

-

Activation: In a 3-neck round-bottom flask equipped with a nitrogen inlet and reflux condenser, dissolve 3-nitrophenol (13.9 g, 0.1 mol) in DMF (100 mL). Add

(16.6 g, 0.12 mol) and stir at room temperature for 30 minutes to generate the potassium phenoxide salt. -

Substitution: Add 4-fluorobenzoic acid (14.0 g, 0.1 mol) to the reaction mixture.

-

Reflux: Heat the mixture to 150°C for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

-

Critical Control Point: Ensure anhydrous conditions. Water competes as a nucleophile, creating impurities.

-

-

Precipitation: Cool the mixture to room temperature and pour slowly into crushed ice/water (500 mL) containing concentrated HCl (to pH 2–3). The product will precipitate as a solid.[1]

-

Purification: Filter the crude solid. Recrystallize from ethanol/water (4:1 v/v) to obtain pale yellow crystals.

-

Yield Target: >85%

-

Melting Point: ~170–172°C (Verify with DSC)

-

Reaction Pathway Diagram[11]

Caption: Nucleophilic aromatic substitution pathway for synthesizing the ether-linked nitro-acid intermediate.

Functionalization: Reduction to Amino-Acid Monomer

To utilize this molecule in polyamide synthesis, the nitro group must be reduced to an amine, creating an AB-type monomer: 4-(3-aminophenoxy)benzoic acid .

Reduction Protocol (Catalytic Hydrogenation)

-

Dissolution: Dissolve 4-(3-nitrophenoxy)benzoic acid (10 g) in Ethanol/THF (1:1, 100 mL).

-

Catalyst: Add 10% Pd/C (0.5 g).

-

Hydrogenation: Stir under

atmosphere (balloon pressure or 30 psi in a Parr shaker) at 60°C for 6 hours. -

Isolation: Filter hot through Celite to remove Pd/C. Cool the filtrate to crystallize the amino-acid product.

-

Note: The product is sensitive to oxidation; store under nitrogen.

-

Application: Synthesis of Processable Poly(ether amide)s

The resulting amino-acid monomer can be self-polymerized using the Yamazaki-Higashi phosphorylation method. This technique avoids the need for acid chlorides, allowing direct polycondensation.

Polymerization Workflow

-

Reactants: 4-(3-aminophenoxy)benzoic acid (5 mmol).

-

Condensing Agents: Triphenyl phosphite (TPP, 10 mmol), Pyridine (10 mL).

-

Solvent/Salt: NMP (20 mL) containing dissolved

(4 wt%) or LiCl to solubilize the growing polymer chain. -

Reaction: Heat to 100°C for 3 hours. The solution should become viscous.

-

Workup: Pour the viscous solution into Methanol. The polymer precipitates as a fibrous solid. Wash with hot methanol and dry in a vacuum oven at 100°C.

Material Properties Table

The resulting polymer, Poly[4-(3-aminophenoxy)benzoic acid] , exhibits a unique balance of properties compared to rigid Kevlar (Poly-p-phenylene terephthalamide).

| Property | Rigid Aramid (Kevlar®) | 4,3-Poly(ether amide) (This Work) | Advantage |

| Solubility | Insoluble (requires conc. H2SO4) | Soluble in DMAc, NMP, DMSO | Processable via solution casting |

| Glass Transition ( | >350°C (Non-melting) | ~210–230°C | Thermoformable |

| Thermal Stability ( | ~500°C | ~480°C | Retains high thermal resistance |

| Crystallinity | High | Low/Amorphous | Improved optical transparency |

Polymerization Logic Diagram

Caption: Direct polycondensation via phosphorylation (Yamazaki-Higashi method) to yield soluble poly(ether amide).

Advanced Applications: Beyond Polymers

While the primary use is in high-performance thermoplastics, the specific geometry of 4-(3-nitrophenoxy)benzoic acid enables other advanced applications:

-

Metal-Organic Frameworks (MOFs): The V-shaped angle (~120°) of the ether linkage combined with the carboxylic acid and nitro (or amino) coordination sites makes this an excellent ligand for constructing MOFs with large pore volumes or "breathing" topologies, often used in gas storage or separation.

-

Liquid Crystals: The bent core structure is a fundamental design element for "banana-shaped" liquid crystals, which can exhibit biaxial nematic phases useful in fast-switching display technologies.

References

-

Synthesis of Ether-Linked Benzoic Acids: Journal of Polymer Science Part A: Polymer Chemistry. "Synthesis and properties of aromatic polyamides derived from 1,3-bis(4-aminophenoxy)benzene." Link

-

Yamazaki-Higashi Polymerization: Macromolecules. "Direct Polycondensation of Aromatic Carboxylic Acids and Amines with Triphenyl Phosphite." Link

-

MOF Ligand Geometry: CrystEngComm. "V-shaped dicarboxylate ligands in the construction of metal-organic frameworks." Link

-

General Properties of Poly(ether amides): Polymer. "Soluble aromatic polyamides and polyimides derived from 4-(3-aminophenoxy)benzoic acid." Link

Sources

Advanced Application Note: Ligand-Assisted Ullmann Condensation for Diaryl Ether Synthesis

Introduction & Scope

The synthesis of diaryl ethers is a cornerstone of medicinal chemistry, essential for constructing pharmacophores found in thyromimetics, vancomycin antibiotics, and various kinase inhibitors. Historically, the "classic" Ullmann condensation required harsh conditions: stoichiometric copper, temperatures exceeding 200°C, and highly polar solvents, often resulting in poor yields and significant waste.

This Application Note details the Modern Ligand-Assisted Ullmann Condensation , a catalytic paradigm that operates at mild temperatures (90–110°C) with enhanced functional group tolerance. We focus on two industry-standard catalytic systems: the Ma System (Amino Acid Ligands) and the Buchwald System (Picolinic Acid/Phenanthroline Ligands).

Target Audience: Synthetic chemists requiring reproducible protocols for scaling diaryl ether formation from milligram to multigram scales.

Mechanistic Insight: The Cu(I)/Cu(III) Catalytic Cycle

Understanding the mechanism is critical for troubleshooting. Unlike Palladium-catalyzed couplings (0/+2 cycle), the modern Ullmann reaction likely proceeds via a Cu(I)/Cu(III) cycle. The ligand (L) is not merely an accelerator; it stabilizes the soluble Cu(I) species, preventing the disproportionation to inactive Cu(0) and Cu(II).

The "Why" Behind the Reagents:

-

Ligand (L): Increases the electron density on Copper, facilitating the difficult oxidative addition of the aryl halide.

-

Base (Cs₂CO₃): The "Cesium Effect" is real. The large ionic radius of Cs⁺ improves solubility in organic solvents (like dioxane) compared to K⁺ or Na⁺, increasing the effective concentration of the phenoxide nucleophile.

-

Cu(I) Source: Must be Cu(I). Oxidation to Cu(II) (green/blue color) kills the catalytic cycle unless a reducing agent is present.

Visualization: Catalytic Cycle

The following diagram illustrates the widely accepted Oxidative Addition/Reductive Elimination pathway.

Figure 1: The catalytic cycle involves the formation of a cuprate complex followed by oxidative addition of the aryl halide and subsequent reductive elimination to release the ether.

Strategic Optimization: Variable Selection

Success depends on matching the ligand system to the substrate electronics.

Table 1: Comparative Analysis of Catalytic Systems

| Variable | System A: Ma Conditions (General Purpose) | System B: Buchwald Conditions (Hindered/Difficult) |

| Ligand | N,N-Dimethylglycine (DMG) | Picolinic Acid or 2,2,6,6-tetramethyl-3,5-heptanedione |

| Copper Source | CuI (Purified, 99.99%) | CuI (Purified, 99.99%) |

| Solvent | 1,4-Dioxane (Anhydrous) | DMSO or Toluene |

| Base | Cs₂CO₃ (Cesium Carbonate) | K₃PO₄ (Potassium Phosphate) |

| Temp Range | 90°C – 110°C | 80°C – 100°C |

| Best For | Electron-deficient Aryl Halides + Electron-rich Phenols | Sterically hindered phenols or electron-rich Aryl Halides |

| Key Risk | Ligand is hygroscopic; requires dry storage. | DMSO workup can be tedious; Toluene requires higher temp. |

Experimental Protocols

Protocol A: The "Ma" Method (N,N-Dimethylglycine Promoted)

Recommended for standard library synthesis and scale-up.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Phenol (1.2 equiv)

-

CuI (10 mol%)

-

N,N-Dimethylglycine HCl (20 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Catalyst Pre-Check: Inspect CuI. It must be off-white or tan. If green or gray, recrystallize from sat. KI/water or discard.

-

Solids Addition: In a glovebox or under active N₂ flow, add CuI, N,N-Dimethylglycine HCl, Cs₂CO₃, and the solid substrates (Phenol/Aryl Iodide) to a screw-cap reaction vial or Schlenk flask.

-

Note: If Phenol is liquid, add in step 4.

-

-

Inerting: Seal the vessel with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).

-

Solvent Addition: Syringe in anhydrous 1,4-Dioxane. Add liquid substrates if applicable.

-

Thermal Activation: Place in a pre-heated block at 90°C . Stir vigorously (1000 RPM).

-

Why: The reaction is heterogeneous; mass transfer limits the rate. Poor stirring = stalled reaction.

-

-

Monitoring: Monitor by HPLC/UPLC at 4 hours.

-

Self-Validating Check: The reaction mixture should turn a deep blue/green only upon opening to air during workup. If it turns dark black/brown immediately during heating, catalyst decomposition (Cu nanoparticle formation) may have occurred.

-

-

Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄.

Protocol B: The "Buchwald" Method (Picolinic Acid Promoted)

Recommended for hindered substrates (e.g., ortho-substituted phenols).

Reagents:

-

Aryl Bromide/Iodide (1.0 equiv)

-

Phenol (1.2 equiv)

-

CuI (10 mol%)

-

Picolinic Acid (20 mol%)

-

K₃PO₄ (2.0 equiv, finely ground)

-

DMSO (0.5 M concentration)

Critical Differences in Procedure:

-

Base Prep: K₃PO₄ is extremely hygroscopic. It must be dried under vacuum at 120°C for 24 hours prior to use, or the reaction will likely fail.

-

Solvent: DMSO allows for higher temperatures but is harder to remove. Use lyophilization or extensive water washes during workup.

Decision Workflow & Troubleshooting

Use the following logic flow to determine the correct experimental path and troubleshoot failures.

Figure 2: Experimental decision tree for selecting conditions and troubleshooting common failure modes.

Troubleshooting Guide (Self-Validating Systems)

-

The "Blue Death": If the reaction turns bright blue or green, Cu(I) has oxidized to Cu(II). This is a fatal error.

-

Fix: Improve inert atmosphere (Glovebox > Schlenk > Balloon). Add a reducing agent like Ascorbic Acid (5 mol%) if strictly inert conditions are impossible.

-

-

The "Stall": Reaction reaches 50% and stops.

-

Cause: Product inhibition or catalyst aggregation.

-

Fix: Add a second bolus of Catalyst + Ligand (5 mol% each) at the 4-hour mark.

-

-

Low Yield with K₃PO₄:

-

Cause: Wet base.

-

Fix: Flame-dry the base under vacuum before adding other reagents.

-

References

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[1] Organic Letters, 5(21), 3799–3802. [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[2] The Journal of Organic Chemistry, 75(5), 1791–1794. [Link][2]

-

Taillefer, M., et al. (2007). Mild and Efficient Copper-Catalyzed Arylation of Phenols with Aryl Iodides and Bromides. Chemistry – A European Journal, 13(19), 5549-5555. [Link]

-

Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39, 10338-10351. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Nitrophenoxy)benzoic acid

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Access Level: Senior Research / Process Chemistry

Executive Summary: The Chemistry of Failure

The synthesis of 4-(3-Nitrophenoxy)benzoic acid is deceptively simple. While it appears to be a standard diaryl ether formation, the presence of the carboxylic acid moiety (or its precursor) and the nitro group introduces specific electronic and solubility challenges.

The dominant synthetic route is a Nucleophilic Aromatic Substitution (

The Core Conflict:

Direct coupling using 4-halobenzoic acid is often destined to fail or proceed sluggishly. The basic conditions required to deprotonate the phenol also deprotonate the benzoic acid. The resulting carboxylate anion (

Successful synthesis relies on masking the acid (as a nitrile or ester) and strictly controlling water content.

Troubleshooting Matrix: Diagnosing Process Failures

Scenario A: The "Stalled" Reaction

Symptom: HPLC shows ~40-60% conversion. Adding more base or heating higher does not push the reaction to completion. A new peak appears at a lower retention time (more polar).

-

Root Cause: The Carboxylate Trap.

-

Moisture in your solvent (DMF/DMSO) or base (

) has caused premature hydrolysis of your electrophile (e.g., Ethyl 4-fluorobenzoate -

Once hydrolyzed to the acid, the ring is deactivated. The phenoxide cannot attack the electron-rich carboxylate-bearing ring.

-

-

Diagnostic: Check the pH of an aliquot. If using a nitrile precursor, look for the amide peak (intermediate hydrolysis).

-

Corrective Action:

-

Immediate: Cannot be fixed in situ. Work up and restart.

-

Prevention: Use anhydrous DMF/DMSO (water <0.05%). Flame-dry glassware. Store

in a desiccator.

-

Scenario B: The "Black Tar" Effect

Symptom: The reaction mixture turns opaque black/dark brown. Yield is low; workup is an emulsion nightmare.

-

Root Cause: Oxidative Polymerization.

-

Phenols (3-nitrophenol) and electron-rich aromatics are prone to oxidation under basic conditions at high temperatures (

). -

Solvent Breakdown: DMSO decomposes thermally above

, often violently or producing sulfides that poison the reaction.

-

-

Corrective Action:

-

Protocol Adjustment: Degas solvents with

or Ar for 15 minutes prior to heating. -

Temperature Limit: Do not exceed

if using DMSO. Switch to NMP or Sulfolane for higher temperature requirements (though

-

Scenario C: The "Ghost" Impurity

Symptom: A persistent impurity (~5-10%) co-elutes with the product or starting material.

-

Root Cause: The "Smiles-Type" Rearrangement or Nitrite Displacement.

-

While rare in this specific scaffold, extreme basic conditions can force the displacement of the nitro group (denitration) if local concentrations of nitrite build up, though this is less likely than regio-isomeric impurities in the starting materials (e.g., 2-nitrophenol contamination in 3-nitrophenol).

-

-

Corrective Action:

-

QC Raw Materials: Verify the isomeric purity of 3-nitrophenol by GC/HPLC before use. Ortho-isomers chelate differently and react at different rates.

-

Optimized Protocol: The "Masked" Route

This protocol utilizes 4-Fluorobenzonitrile as the electrophile. The nitrile is a potent Electron Withdrawing Group (EWG) that activates the ring for

Why Fluorine? In

Step 1: Ether Formation ( )

-

Charge: To a dry 3-neck flask under

, add 3-Nitrophenol (1.0 equiv) and Anhydrous DMF (5-10 volumes). -

Base: Add

(1.5 equiv, granular, anhydrous).-

Note: Stir at RT for 30 mins. This allows deprotonation to phenoxide before heating, reducing thermal stress.

-

-

Electrophile: Add 4-Fluorobenzonitrile (1.05 equiv).

-

Why Excess? To ensure full consumption of the difficult-to-remove phenol.

-

-

Reaction: Heat to 80-90°C . Monitor by HPLC (Target: >98% conversion).

-

Time: Typically 4-6 hours.

-

-

Workup: Pour into ice water. The intermediate 4-(3-nitrophenoxy)benzonitrile will precipitate. Filter and wash with water to remove DMF and salts.

Step 2: Hydrolysis

-

Solvent Switch: Suspend the wet cake from Step 1 in Ethanol/Water (1:1) .

-

Base Hydrolysis: Add NaOH (5.0 equiv).

-

Reflux: Heat to reflux (

) for 6-12 hours. -

Isolation: Cool to RT. Acidify with HCl (6M) to pH 1-2.

-

Filtration: The product 4-(3-Nitrophenoxy)benzoic acid precipitates as a solid. Recrystallize from Ethanol/Water if necessary.

Visual Logic: Reaction Pathway Analysis

The following diagram maps the critical decision points and failure modes described above.

Caption: Logic flow for the synthesis of 4-(3-Nitrophenoxy)benzoic acid, highlighting the critical "Carboxylate Trap" failure mode caused by moisture.

Analytical Data Reference

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow powder | Dark color indicates oxidation (tar). |

| Melting Point | 158 - 162 °C | Sharp range indicates purity. |

| 1H NMR (DMSO-d6) | Diagnostic: Disappearance of Nitrile stretch in IR; appearance of COOH proton. | |

| Mass Spec (ESI-) | [M-H]- = 258.04 | Negative mode is preferred for carboxylic acids. |

References

-

Nucleophilic Arom

) Mechanism- Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism."

-

URL:[Link]

-

Solvent Effects in

Reactions- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Hydrolysis of Nitriles to Carboxylic Acids

- Source: Chemistry LibreTexts. "Hydrolysis of Nitriles."

-

URL:[Link]

-

Synthesis of Diaryl Ethers (General Protocol)

- Source: Organic Syntheses, Coll. Vol. 2, p. 445 (1943). (Classic reference for phenol coupling).

-

URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Technical Support Center: Synthesis of 4-(3-Nitrophenoxy)benzoic Acid

The following technical guide is structured as a specialized support center resource, designed for direct application in process chemistry and scale-up environments.

Topic ID: SYN-99847 | CAS: 99847-17-3 | Version: 2.1 (Scale-Up Optimized)

Process Overview & Route Selection

Senior Scientist Note:

Synthesizing diaryl ethers via Nucleophilic Aromatic Substitution (

The Solution:

We utilize a Two-Step Ester-Activation Route . By converting the acid to Methyl 4-fluorobenzoate , we lock the carboxyl group in an electron-withdrawing state (Ester), significantly lowering the energy barrier for the

Reaction Pathway

The synthesis proceeds in two distinct stages:

-

Coupling: Methyl 4-fluorobenzoate + 3-Nitrophenol

-

Saponification: Methyl ester hydrolysis

4-(3-Nitrophenoxy)benzoic acid.

Figure 1: Two-step synthesis strategy avoiding carboxylate deactivation.

Optimized Experimental Protocol

Standardized for 100g Scale-Up

Step 1: Coupling

Reagents:

-

Methyl 4-fluorobenzoate (1.0 equiv)

-

3-Nitrophenol (1.05 equiv)[1]

-

Potassium Carbonate (K₂CO₃), anhydrous, micronized (1.5 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide), anhydrous (5 vol)

Procedure:

-

Charge: To a dry reactor under N₂, charge 3-Nitrophenol and DMSO. Stir until dissolved.

-

Base Addition: Add K₂CO₃ in portions. Caution: Mild exotherm.

-

Electrophile Addition: Add Methyl 4-fluorobenzoate.

-

Reaction: Heat to 110–120°C . Hold for 8–12 hours.

-

Checkpoint: Monitor by HPLC.[2] Target <1% unreacted Fluorobenzoate.

-

-

Workup: Cool to 25°C. Pour mixture into chilled water (10 vol) with vigorous stirring. The product (Methyl ester intermediate) will precipitate.

-

Isolation: Filter the solid. Wash with water (3x) to remove DMSO/inorganic salts. Dry at 50°C under vacuum.

Step 2: Hydrolysis

Reagents:

-

Methyl 4-(3-nitrophenoxy)benzoate (Intermediate)

-

Lithium Hydroxide (LiOH·H₂O) (2.0 equiv)

-

Solvent: THF/Water (3:1 ratio)

Procedure:

-

Dissolution: Dissolve the intermediate in THF.

-

Saponification: Add LiOH dissolved in water.

-

Reaction: Stir at 60°C for 4 hours.

-

Checkpoint: HPLC should show complete disappearance of the ester.

-

-

Acidification: Cool to room temperature. Adjust pH to 2–3 using 1M HCl.

-

Isolation: The product precipitates as a white/off-white solid.[3] Filter, wash with water, and dry.

Troubleshooting Guide & FAQs

Direct solutions for common scale-up failures.

Critical Failure: Reaction Stalled (Low Conversion)

Symptom: HPLC shows >20% Methyl 4-fluorobenzoate remaining after 12 hours. Root Cause: The presence of water.[3][4] Water competes with the phenol, hydrolyzing the methyl ester back to the unreactive benzoic acid form. Diagnostic Check:

-

Did the reaction turn opaque/milky early? (Indicates salt precipitation from hydrolysis).

-

Check the pH of an aliquot. Acidic pH implies ester hydrolysis.

| Variable | Recommendation | Why? |

| Water Content | <0.05% (KF) | Water kills the reaction by deactivating the electrophile. Use molecular sieves or azeotropic distillation. |

| Base Particle Size | Micronized | Standard granular K₂CO₃ has low surface area, slowing the deprotonation of 3-nitrophenol. |

| Temperature | 120°C | 3-Nitrophenoxide is a weak nucleophile (due to the nitro group). Higher energy is required than standard phenol. |

Quality Issue: Dark/Black Product

Symptom: Product isolated is dark brown or black instead of off-white. Root Cause: Oxidation of the electron-rich phenolic species or thermal decomposition of DMSO (if >140°C). Corrective Action:

-

Nitrogen Sparging: Ensure vigorous N₂ sparging of DMSO before heating.

-

Temp Limit: Do strictly not exceed 130°C . DMSO decomposes exothermically at higher temperatures.

-

Charcoal Treatment: Dissolve crude acid in dilute NaOH, treat with activated charcoal, filter, and re-precipitate with HCl.

Logic Flow: Troubleshooting Stalled Reactions

Figure 2: Decision tree for resolving incomplete conversion.

Frequently Asked Questions (FAQs)

Q: Can I use 4-Fluorobenzoic acid directly to save a step? A: No. Under basic conditions, the acid becomes a carboxylate anion (COO⁻). This negative charge donates electron density to the ring via induction, counteracting the activation needed for the fluoride displacement. The reaction will be extremely slow or fail completely [1].

Q: Why use DMSO? Can I use DMF? A: DMF is acceptable but has a lower boiling point (153°C) and can decompose to dimethylamine at high temperatures, which is a nucleophile that will compete with your phenol, creating impurities (dimethylamino-benzoates). DMSO is more thermally stable at 120°C and provides better solubility for the polar intermediate [2].

Q: Is the intermediate ester isolable? A: Yes, and it is highly recommended to isolate it. The intermediate (Methyl 4-(3-nitrophenoxy)benzoate) is usually a solid that precipitates easily from water. Isolating it allows you to wash away inorganic salts and polar impurities before the final hydrolysis, ensuring a higher purity final API [3].

Q: Safety considerations for 3-Nitrophenol? A: While not as explosive as picric acid, nitrophenols are energetic. Avoid heating dry solids. In solution (DMSO), the thermal hazard is managed, but ensure the reactor has a pressure relief system in case of thermal runaway [4].

References

-

Nucleophilic Aromatic Substitution Mechanism : Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Mechanism". Available at: [Link]

-

Solvent Effects in SNAr : ACS GCI Pharmaceutical Roundtable. "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents". Available at: [Link]

- Synthesis Patent Grounding: Google Patents. "US20060079526A1: Heterocyclic compounds and methods of use". (Describes the specific coupling of methyl 4-fluorobenzoate with nitrophenols).

-

Chemical Safety : PubChem. "3-Nitrophenol Safety Data". Available at: [Link]

Sources

- 1. PRODUCTï½æé¨åäºæ ªå¼ä¼ç¤¾ [hattoricorp.com]

- 2. researchgate.net [researchgate.net]

- 3. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 4. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]

Technical Support Center: Enhancing the Biological Activity of 4-(3-Nitrophenoxy)benzoic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-nitrophenoxy)benzoic acid and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate your experimental success. As you navigate the synthesis, purification, and biological evaluation of these promising compounds, this resource will serve as a practical field guide, grounded in established scientific principles and field-proven insights.

Introduction to 4-(3-Nitrophenoxy)benzoic Acid Derivatives

The 4-(3-nitrophenoxy)benzoic acid scaffold is a key pharmacophore in the discovery of novel therapeutic agents. Derivatives of this structure have garnered significant interest due to their potential biological activities, including but not limited to anti-inflammatory and antimicrobial effects.[1] The strategic combination of the phenoxy-benzoic acid moiety with a nitro group offers a unique electronic and structural framework for interaction with biological targets. Enhancing the biological activity of these derivatives requires a multi-faceted approach, encompassing precise chemical synthesis, rigorous purification, and robust biological evaluation. This guide will address common challenges encountered at each of these critical stages.

Part 1: Synthesis and Purification - Troubleshooting and FAQs

The synthesis of 4-(3-nitrophenoxy)benzoic acid derivatives typically involves the formation of a diaryl ether bond. The two most common and effective methods for this are the Ullmann condensation and the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs): Synthesis

Q1: Which synthetic route is better for my 4-(3-nitrophenoxy)benzoic acid derivative, Ullmann condensation or Suzuki-Miyaura coupling?

A1: The choice between these two powerful reactions depends on several factors, including the availability of starting materials, functional group tolerance, and desired reaction conditions.

-

Ullmann Condensation: This is a classic copper-catalyzed reaction that couples an aryl halide with a phenol.[2] It is often more cost-effective due to the use of copper catalysts. However, traditional Ullmann conditions can be harsh, requiring high temperatures and polar aprotic solvents, which might not be suitable for sensitive substrates.[2] Modern advancements with ligands have made the conditions milder.[3]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide offers milder reaction conditions and broader functional group tolerance.[4] While palladium catalysts and boronic acids can be more expensive, the reliability and generally higher yields often make it the preferred method in complex syntheses.[5]

Q2: I am getting a low yield in my Ullmann condensation. What are the common causes?

A2: Low yields in Ullmann condensations are a frequent challenge. The primary culprits are often related to the catalyst, base, solvent, and reaction temperature.

-

Catalyst Inactivation: The active Cu(I) species can be sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Base Selection: The choice of base is critical. Stronger bases like potassium carbonate or cesium carbonate are often more effective than weaker ones. The physical properties of the base, such as particle size, can also influence the reaction rate.

-

Solvent Purity: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used. Ensure they are anhydrous, as water can interfere with the reaction.

-

Temperature: Traditional Ullmann reactions require high temperatures (often >150 °C).[1] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition.

Q3: My Suzuki-Miyaura coupling is not proceeding to completion. How can I troubleshoot this?

A3: Incomplete Suzuki-Miyaura couplings can be due to several factors related to the catalyst, base, solvent, or the boronic acid itself.

-

Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands are often required to facilitate oxidative addition.

-

Base and Solvent System: A two-phase system (e.g., toluene/water) with an inorganic base like K₂CO₃ or K₃PO₄ is common. The base is essential for the activation of the boronic acid.[6]